molecular formula C18H21NO3 B6339305 2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester CAS No. 365542-55-8

2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester

Cat. No. B6339305
CAS RN: 365542-55-8
M. Wt: 299.4 g/mol
InChI Key: ZOCOPBTUOLRPNP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester” is a complex organic molecule. It contains a methoxy group, a trimethylpyrrole group, a vinyl group, and a benzoic acid methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrrole ring, a vinyl group, and a benzoic acid methyl ester group suggests that this compound could have interesting chemical properties .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a prominent method for forming carbon–carbon bonds using palladium catalysis. MFCD12546792, with its vinyl group, could potentially act as a substrate in this reaction. The boron reagents used in SM coupling are known for their mild and functional group tolerant reaction conditions, which could make MFCD12546792 a suitable candidate for such reactions .

Photodeoxygenation Studies

Compounds like MFCD12546792 may be used in photodeoxygenation studies due to their complex aromatic structures. These studies are crucial for understanding the mechanisms by which light can induce the removal of oxygen atoms from organic molecules .

NMR Spectroscopy Standards

The structural complexity of MFCD12546792 makes it a potential candidate for use as a secondary standard in quantitative proton NMR spectroscopy. This application is essential for the accurate determination of the concentration of pharmaceuticals .

Indole Alkaloid Synthesis

MFCD12546792 contains a pyrrole ring, a common feature in indole alkaloids. These compounds are pharmacologically active due to their basic properties. MFCD12546792 could serve as a precursor or intermediate in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals .

properties

IUPAC Name

methyl 2-methoxy-6-[(E)-2-(1,2,5-trimethylpyrrol-3-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-11-15(13(2)19(12)3)10-9-14-7-6-8-16(21-4)17(14)18(20)22-5/h6-11H,1-5H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCOPBTUOLRPNP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C=CC2=C(C(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C/C2=C(C(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester

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